An In-Depth Technical Guide to 3,6-Dichloro-4-(pyridin-4-YL)pyridazine: A Versatile Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to 3,6-Dichloro-4-(pyridin-4-YL)pyridazine: A Versatile Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical structure, synthesis, physicochemical properties, and its emerging role as a privileged scaffold in the development of targeted therapeutics, particularly in the realm of kinase inhibitors. This document is intended to serve as a valuable resource for researchers engaged in drug discovery and development, offering both foundational knowledge and practical insights.
Introduction: The Pyridazine Core in Medicinal Chemistry
Heterocyclic compounds form the bedrock of a vast array of pharmaceuticals. Among these, the pyridazine moiety, a six-membered aromatic ring containing two adjacent nitrogen atoms, has garnered considerable attention for its unique physicochemical properties.[1] The arrangement of the nitrogen atoms imparts a distinct electronic character, influencing the molecule's polarity, solubility, and ability to engage in specific interactions with biological targets.[2] The pyridazine scaffold is a key component in a number of approved drugs and is being actively investigated for a wide range of therapeutic applications, including oncology and neurodegenerative diseases.[3]
The subject of this guide, 3,6-Dichloro-4-(pyridin-4-YL)pyridazine, combines the pyridazine core with a pyridine ring, another crucial heterocycle in drug design. The two chlorine atoms on the pyridazine ring serve as versatile synthetic handles, allowing for further functionalization and the exploration of structure-activity relationships (SAR). This strategic combination of structural motifs makes it a highly attractive building block for the synthesis of complex and biologically active molecules.
Chemical Structure and Properties
The chemical structure of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine is characterized by a central pyridazine ring substituted with two chlorine atoms at positions 3 and 6, and a pyridin-4-yl group at position 4.
Molecular Formula: C₉H₅Cl₂N₃
Molecular Weight: 226.06 g/mol
CAS Number: 202931-70-2[4]
The presence of the electron-withdrawing chlorine atoms and the nitrogen-containing heterocyclic rings significantly influences the compound's electronic properties and reactivity. The pyridine ring introduces an additional site for potential hydrogen bonding and other non-covalent interactions, which are critical for molecular recognition by biological targets.
Predicted Physicochemical Properties:
| Property | Predicted Value/Characteristic | Rationale |
| Physical State | Likely a solid at room temperature. | The planar, rigid structure and the presence of polar functional groups would favor a crystalline solid state. |
| Melting Point | Expected to be relatively high. | Aromatic heterocycles with multiple halogen substituents, such as 3,6-dichloro-4-methylpyridazine (mp 86-88 °C), often have elevated melting points.[5] |
| Solubility | Sparingly soluble in water, more soluble in polar organic solvents (e.g., DMSO, DMF, methanol). | The heterocyclic nitrogen atoms can act as hydrogen bond acceptors, but the overall molecule is largely nonpolar. |
| Chemical Stability | Stable under normal laboratory conditions. | The aromatic nature of both heterocyclic rings confers a degree of stability. However, it may be sensitive to strong acids, bases, and nucleophiles, particularly at elevated temperatures. |
Synthesis of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine
The most logical and widely employed synthetic route to 3,6-Dichloro-4-(pyridin-4-YL)pyridazine is through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of C-C bonds between aryl or heteroaryl halides and boronic acids or their esters.
The key starting materials for this synthesis are:
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3,6-Dichloropyridazine: A commercially available and relatively inexpensive building block.
-
Pyridine-4-boronic acid: Also commercially available.
Synthesis of the Starting Material: 3,6-Dichloropyridazine
The synthesis of 3,6-dichloropyridazine typically starts from maleic anhydride. The process involves two main steps as outlined in several patents:
-
Formation of 3,6-dihydroxypyridazine: Maleic anhydride is reacted with hydrazine hydrate in the presence of an acid to yield 3,6-dihydroxypyridazine.[6][7]
-
Chlorination: The resulting 3,6-dihydroxypyridazine is then treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to afford 3,6-dichloropyridazine.[6][7]
Experimental Protocol: Synthesis of 3,6-Dichloropyridazine
Step 1: Synthesis of 3,6-dihydroxypyridazine
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To a suitable reaction vessel, add maleic anhydride and a solvent (e.g., water or an alcohol).
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Slowly add hydrazine hydrate to the mixture while stirring. An acidic catalyst may be employed.
-
Heat the reaction mixture to reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to allow for the precipitation of the product.
-
Collect the solid by filtration, wash with a cold solvent, and dry to obtain 3,6-dihydroxypyridazine.
Step 2: Synthesis of 3,6-Dichloropyridazine
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In a well-ventilated fume hood, carefully add 3,6-dihydroxypyridazine to an excess of phosphorus oxychloride.
-
Heat the mixture to reflux and maintain the temperature for a few hours. The reaction should be monitored by TLC.
-
After completion, cool the reaction mixture and carefully quench the excess phosphorus oxychloride by slowly pouring the mixture onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.
-
Collect the crude product by filtration, wash thoroughly with water, and dry.
-
Purify the crude 3,6-dichloropyridazine by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.
Suzuki-Miyaura Coupling for the Synthesis of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine
The Suzuki-Miyaura coupling reaction provides an efficient method to introduce the pyridin-4-yl moiety onto the 3,6-dichloropyridazine core.
Proposed Experimental Protocol: Synthesis of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine
Materials:
-
3,6-Dichloropyridazine
-
Pyridine-4-boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction flask, add 3,6-dichloropyridazine (1.0 equivalent), pyridine-4-boronic acid (1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to a temperature between 80-120 °C and stir for several hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3,6-Dichloro-4-(pyridin-4-YL)pyridazine.
Characterization of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine
Thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following analytical techniques are indispensable:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridazine and pyridine rings. The chemical shifts and coupling patterns will be informative. The single proton on the pyridazine ring will likely appear as a singlet in the aromatic region. The protons on the pyridine ring will exhibit a characteristic AA'BB' or a set of two doublets pattern.
-
¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the nine carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the nitrogen atoms and the chlorine substituents.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms (a distinctive M, M+2, M+4 pattern).
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the C-H, C=C, and C=N stretching and bending vibrations of the aromatic rings. The C-Cl stretching vibrations are also expected in the fingerprint region.
Applications in Drug Discovery: A Focus on Kinase Inhibition
The 3,6-dichloro-4-(pyridin-4-YL)pyridazine scaffold is of particular interest in the discovery of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a wide range of diseases, including cancer and inflammatory disorders.
The pyridazine core can act as a bioisosteric replacement for other aromatic systems, offering advantages in terms of physicochemical properties and target engagement. The nitrogen atoms can form key hydrogen bonds with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors. The pyridin-4-yl group can extend into the solvent-exposed region or interact with other pockets of the kinase, providing opportunities for enhancing potency and selectivity.
Several patents describe the use of substituted pyridazine derivatives as potent inhibitors of various kinases, including:
-
Cyclin-Dependent Kinases (CDKs): These are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.[8]
-
p38 Mitogen-Activated Protein Kinase (MAPK): This kinase is involved in inflammatory responses, and its inhibitors have potential in treating autoimmune diseases.
-
Tyrosine Kinases: A large family of kinases implicated in various cancers.
While specific biological data for 3,6-dichloro-4-(pyridin-4-YL)pyridazine is not widely published, its structural features strongly suggest its potential as a valuable intermediate or a core scaffold for the development of novel kinase inhibitors. The two chlorine atoms provide reactive sites for the introduction of various substituents to explore the SAR and optimize the pharmacological properties of the lead compounds. For instance, one of the chlorine atoms can be selectively displaced by nucleophiles such as amines, alcohols, or thiols to generate a library of analogues for biological screening.
Conclusion and Future Perspectives
3,6-Dichloro-4-(pyridin-4-YL)pyridazine is a synthetically accessible and highly versatile heterocyclic compound with significant potential in drug discovery. Its unique structural and electronic properties make it an attractive scaffold, particularly for the design of kinase inhibitors. The established synthetic routes, primarily through Suzuki-Miyaura cross-coupling, allow for its efficient preparation and further derivatization.
Future research in this area will likely focus on the synthesis of libraries of compounds based on this scaffold and their systematic evaluation against a panel of kinases to identify novel and selective inhibitors. The exploration of the SAR by modifying the substituents on both the pyridazine and pyridine rings will be crucial for optimizing potency, selectivity, and drug-like properties. As our understanding of the role of kinases in various diseases continues to expand, versatile building blocks like 3,6-Dichloro-4-(pyridin-4-YL)pyridazine will undoubtedly play a pivotal role in the development of the next generation of targeted therapies.
References
Click to expand
Visualizations
Chemical Structure
Caption: 2D structure of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine.
Synthetic Workflow
Caption: General workflow for the synthesis of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine.
Potential Role in Kinase Inhibition
Caption: Conceptual diagram of kinase inhibition by a pyridazine-based inhibitor.
Sources
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- 3. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]
- 4. 202931-70-2|3,6-Dichloro-4-(pyridin-4-yl)pyridazine|BLD Pharm [bldpharm.com]
- 5. 3,6-Dichloro-4-methylpyridazine 97 19064-64-3 [sigmaaldrich.com]
- 6. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 7. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 8. 3,6-Dichloro-4-(3-methyl-4-pyridinyl)pyridazine | C10H7Cl2N3 | CID 81766412 - PubChem [pubchem.ncbi.nlm.nih.gov]
